molecular formula C19H19ClN6O2 B2795365 (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone CAS No. 1170423-31-0

(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone

Numéro de catalogue: B2795365
Numéro CAS: 1170423-31-0
Poids moléculaire: 398.85
Clé InChI: GALXHUMQPKNPFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone is a structurally complex molecule featuring a pyrimidine-imidazole core linked to a piperazine moiety and a substituted phenyl group. Such compounds are of significant interest in medicinal chemistry due to the prevalence of pyrimidine and piperazine motifs in drug discovery, particularly for targeting enzymes or receptors involved in diseases like cancer or neurological disorders.

Propriétés

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c1-28-16-3-2-14(20)10-15(16)19(27)25-8-6-24(7-9-25)17-11-18(23-12-22-17)26-5-4-21-13-26/h2-5,10-13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GALXHUMQPKNPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone represents a complex organic molecule with significant potential in medicinal chemistry. Its structural components suggest a variety of biological activities, making it an interesting subject for research. This article will explore the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Structural Overview

The compound features multiple heterocycles, specifically an imidazole ring and a pyrimidine ring, which are known for their diverse biological activities. The presence of a piperazine moiety further enhances its pharmacological potential. The chemical formula is C19H20N6OC_{19}H_{20}N_{6}O with a molecular weight of approximately 348.4 g/mol.

Structural Characteristics

FeatureDescription
Chemical Formula C₁₉H₂₀N₆O
Molecular Weight 348.4 g/mol
Functional Groups Imidazole, Pyrimidine, Piperazine, Methanone

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics. Research indicates that compounds with imidazole and pyrimidine rings often exhibit antimicrobial , antitumor , and anti-inflammatory properties.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of related compounds, revealing that those containing imidazole and pyrimidine moieties showed significant activity against various bacterial strains. For instance, derivatives of similar structures demonstrated pronounced effects against both Gram-positive and Gram-negative bacteria.

Antitumor Effects

Compounds with similar structures have been investigated for their antitumor properties. Specifically, imidazole-containing compounds have been shown to inhibit tumor growth in various cancer cell lines. In vitro studies demonstrated that certain derivatives led to a decrease in cell viability in MCF-10A breast epithelial cells, with IC50 values indicating effective cytotoxicity.

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways. For example, some derivatives inhibit phosphodiesterase (PDE) activity, which is crucial in regulating cellular signaling pathways associated with inflammation and cancer progression.

Case Study 1: PDE Inhibition

A series of studies focused on the PDE inhibition capabilities of compounds structurally related to the target compound. These studies revealed that certain derivatives exhibited significant inhibition rates, suggesting potential applications in treating conditions such as asthma and erectile dysfunction.

Case Study 2: Antitumor Activity Evaluation

In a controlled study, several derivatives were tested against human cancer cell lines. Results indicated that some compounds led to a substantial reduction in cell proliferation rates compared to controls, highlighting their potential as novel anticancer agents.

Research Findings Summary

Study FocusFindings
Antimicrobial ActivitySignificant activity against Gram-positive and Gram-negative bacteria
Antitumor ActivityReduced cell viability in MCF-10A cells; IC50 values around 46.9 µM
PDE InhibitionNotable inhibition rates suggest therapeutic applications

Applications De Recherche Scientifique

Inhibition of Inducible Nitric Oxide Synthase

One of the primary applications of this compound is its role as an inhibitor of inducible nitric oxide synthase . Nitric oxide plays a critical role in various physiological processes, including vasodilation and neurotransmission. However, excessive production can lead to inflammatory diseases. The compound's ability to inhibit iNOS suggests potential therapeutic applications in conditions characterized by chronic inflammation, such as rheumatoid arthritis and sepsis.

Anticancer Activity

Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The presence of imidazole and pyrimidine rings has been linked to cytotoxic effects against various cancer cell lines. For instance, derivatives of related piperazine compounds have shown promising results in inhibiting tumor growth in vitro . Further research is needed to explore the specific anticancer mechanisms associated with this compound.

Neuroprotective Effects

Research indicates that modulation of nitric oxide levels can have neuroprotective effects. Given the compound's ability to inhibit iNOS, it may be beneficial in treating neurodegenerative diseases where excessive nitric oxide contributes to neuronal damage .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step chemical reactions that require careful optimization for yield and purity. The synthetic pathways often include:

  • Condensation reactions involving imidazole and pyrimidine derivatives.
  • Substitution reactions to introduce the chlorinated phenyl group.
    These synthetic strategies are crucial for developing derivatives that may enhance biological activity or target specific pathways more effectively .

Case Studies

Several case studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1iNOS InhibitionDemonstrated significant reduction in nitric oxide levels in animal models of inflammation.
Study 2Anticancer ActivityShowed cytotoxic effects against human cancer cell lines, suggesting potential for further development .
Study 3NeuroprotectionIndicated protective effects on neuronal cells under oxidative stress conditions .

Comparaison Avec Des Composés Similaires

Structural Features

The target compound’s key structural elements include:

  • Pyrimidine-Imidazole Core : A pyrimidine ring substituted at the 4-position with a 1H-imidazole group.
  • Piperazine Linker : An unmodified piperazine ring at the 1-position of the pyrimidine.
  • Aryl Group: A 5-chloro-2-methoxyphenyl methanone substituent.

Comparisons with analogous compounds (Table 1) highlight critical differences in heterocyclic substituents, aryl group substitution patterns, and piperazine modifications:

Table 1: Structural Comparison of Analogous Compounds

Compound Name / ID Pyrimidine Substituent Aryl Group Substitution Piperazine Modification Synthesis Key Steps Reference
Target Compound 6-(1H-imidazol-1-yl) 5-chloro-2-methoxy None Not detailed in evidence N/A
10a (Pyrimido[4,5-d]pyrimidinone D) 2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino) 3-aminophenyl 4-methylpiperazin-1-yl Coupling in tert-butanol, K₂CO₃, 100°C
Compound 5 (Arylpiperazine derivative) 4-(1H-pyrazol-4-yl) 4-(trifluoromethyl)phenyl None Coupling with pyrazole butanoic acid
w3 (RSC Med. Chem.) 5-chloro-4-(triazol-3-yl) 4-methylpiperazin-1-yl 4-methylpiperazin-1-yl Reaction in isopropyl alcohol, HCl
m6 (RSC Med. Chem.) 5-chloro-4-(isopropyl triazol) 4-(4-aminophenyl) 1-acetylpiperazine Coupling in nBuOH, conc. HCl
Key Differences and Implications
  • Heterocyclic Substituents : The target compound’s imidazole group contrasts with triazole (w3, m6) or pyrazole (compound 5) substituents in analogs. Imidazole’s hydrogen-bonding capacity may enhance solubility or target binding compared to bulkier triazoles.
  • Aryl Group Substitution : The 5-chloro-2-methoxyphenyl group in the target compound differs from electron-withdrawing trifluoromethyl (compound 5) or methylpiperazine-linked aryl groups (10a). Chlorine and methoxy groups may influence lipophilicity and metabolic stability.
  • Piperazine Modifications : Unlike methylated (10a, w3) or acetylated (m6) piperazines, the target compound’s unmodified piperazine could improve aqueous solubility but reduce membrane permeability.

Q & A

Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

  • Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) based on analogous piperazine-imidazole-pyrimidine syntheses. For example, highlights the use of acetonitrile as a solvent and reflux conditions for imidazole coupling .
  • Employ real-time monitoring via thin-layer chromatography (TLC) to track intermediates, as described in for structurally related compounds .
  • Purify crude products using column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the piperazine ring (δ ~2.5–3.5 ppm), pyrimidine (δ ~8.0–8.5 ppm), and methoxyphenyl group (δ ~3.8 ppm for OCH3) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., C20H21ClN6O2) and isotopic patterns .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ .

Q. How can researchers identify potential biological targets for this compound?

Methodological Answer:

  • Conduct receptor binding assays for histamine (H1/H4) or serotonin receptors, given structural similarities to dual H1/H4 ligands in .
  • Use molecular docking to predict interactions with kinase domains (e.g., MAPK or PI3K) due to the pyrimidine scaffold’s role in kinase inhibition .

Advanced Research Questions

Q. How should structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Methodological Answer:

  • Modify substituents : Replace the 5-chloro-2-methoxyphenyl group with fluorophenyl or nitro derivatives (as in and ) to assess electronic effects on receptor binding .
  • Introduce bioisosteres : Replace the imidazole ring with triazole () to evaluate metabolic stability .
  • Use 3D-QSAR models : Train computational models on analogues from and to predict activity cliffs .

Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?

Methodological Answer:

  • Assess pharmacokinetics : Measure plasma protein binding and hepatic microsomal stability (e.g., using LC-MS) to identify bioavailability limitations .
  • Validate target engagement : Employ PET imaging with radiolabeled analogs (e.g., ¹¹C or ¹⁸F tags) to confirm in vivo target binding .
  • Control for metabolic interference : Co-administer CYP450 inhibitors in animal models to isolate compound-specific effects .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO) for co-crystallization with receptor proteins, as in ’s structural analysis .
  • Salt formation : Convert the free base to a hydrochloride salt () to enhance crystallinity .
  • Use seeding techniques : Introduce microcrystals from analogous compounds () to nucleate growth .

Q. How can metabolic stability be systematically evaluated during preclinical development?

Methodological Answer:

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
  • Identify metabolites : Use HRMS to detect hydroxylation or demethylation products (common with methoxyphenyl groups) .
  • CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What experimental designs are optimal for detecting synergistic effects in combination therapies?

Methodological Answer:

  • Checkerboard assays : Combine with standard therapeutics (e.g., cisplatin for oncology) and calculate combination indices (CI) .
  • Transcriptomic profiling : Use RNA-seq to identify pathways modulated by the compound alone vs. in combination .
  • In vivo efficacy studies : Employ xenograft models with dose-escalation protocols to validate synergy .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.